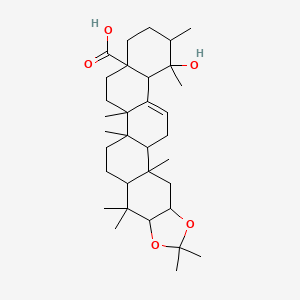

2,3-O-Isopropylidenyl euscaphic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZFGGRLJUNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid and its Parent Compound

Disclaimer: Direct experimental data and literature for 2,3-O-Isopropylidenyl euscaphic acid are limited. This guide provides a comprehensive overview based on the well-studied parent compound, euscaphic acid, and related derivatives. The information regarding the synthesis and potential activities of this compound is inferred from established chemical and pharmacological principles.

Introduction

This compound is a semi-synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid.[1][2][3] Euscaphic acid, isolated from various medicinal plants such as Rosa rugosa and Rubus alceaefolius, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[4][5][6][7] The addition of a 2,3-O-isopropylidene group, a common protecting group strategy in medicinal chemistry, is intended to modify the physicochemical properties of the parent molecule. This modification can influence solubility, membrane permeability, and metabolic stability, potentially altering its biological activity and therapeutic potential.

This technical guide summarizes the known chemical properties of this compound and provides an in-depth review of the biological activities, mechanisms of action, and relevant experimental protocols associated with its parent compound, euscaphic acid.

Chemical and Physical Properties

The fundamental properties of euscaphic acid and its isopropylidenyl derivative are summarized below. The isopropylidenation results in an increase in molecular weight and a change in the molecular formula, reflecting the addition of an acetone-derived protecting group.

| Property | Euscaphic Acid | This compound |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | Not formally named; derivative of euscaphic acid |

| Synonyms | Jacarandic acid, Acuminatic acid | - |

| CAS Number | 53155-25-2 | 220880-90-0 |

| Molecular Formula | C₃₀H₄₈O₅ | C₃₃H₅₂O₅ |

| Molecular Weight | 488.7 g/mol | 528.8 g/mol |

| Physical Description | Powder | Solid (assumed) |

| Purity (Typical) | ≥98% | >98% |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | Expected to have increased solubility in less polar organic solvents. |

Data sourced from references[1][2][7][8][9].

Synthesis and Characterization

Proposed Synthesis of this compound

The synthesis of this compound from euscaphic acid involves the protection of the cis-diol at the C-2 and C-3 positions with an isopropylidene group. This is a standard chemical transformation, typically achieved by reacting the diol with acetone or a derivative like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

-

Dissolution: Dissolve euscaphic acid (1.0 eq) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.

-

Reagent Addition: Add 2,2-dimethoxypropane (excess, e.g., 5-10 eq) to the solution.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (e.g., 0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a weak base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.

-

Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.

This protocol is a generalized procedure based on standard methods for diol protection.[10][11]

Spectroscopic Characterization

The structure of the final product would be confirmed using standard spectroscopic methods. Based on the structure and data from related compounds, the following spectral characteristics are expected:

| Method | Expected Observations |

| ¹H NMR | Appearance of two new singlet signals in the upfield region (typically δ 1.3-1.6 ppm), corresponding to the two diastereotopic methyl groups of the isopropylidene acetal (B89532). Shifts in the signals for the protons at C-2 and C-3 are also expected.[12] |

| ¹³C NMR | Appearance of a new quaternary carbon signal (the acetal carbon, typically δ 95-110 ppm) and two new methyl carbon signals (typically δ 25-30 ppm). |

| MS (ESI) | The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of C₃₃H₅₂O₅ (528.8 g/mol ).[13] |

| IR | The broad O-H stretching band from the 2,3-diol of euscaphic acid (around 3400 cm⁻¹) should be significantly diminished or absent, while the C-O stretching frequencies associated with the acetal group would appear (around 1200-1000 cm⁻¹). |

Biological Activity and Mechanism of Action (of Euscaphic Acid)

As direct biological data for this compound is unavailable, this section details the activities of the parent compound, euscaphic acid.

Anti-Cancer Activity

Euscaphic acid has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in nasopharyngeal carcinoma (NPC).[4][7]

| Cancer Type | Cell Lines | Observed Effects | Effective Concentration | Reference |

| Nasopharyngeal Carcinoma | CNE-1, C666-1 | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest at the G1/S phase. Inhibition of the PI3K/AKT/mTOR signaling pathway. | 5 and 10 µg/mL | [4] |

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[14][15][16][17] Euscaphic acid exerts its anti-cancer effects by inhibiting this pathway.[4][7] It reduces the expression of key proteins such as PI3K and suppresses the phosphorylation of AKT and mTOR, leading to downstream effects like cell cycle arrest and apoptosis.[4]

Anti-Inflammatory Activity

Euscaphic acid exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.[5][6][18]

| Cell Line | Stimulant | Inhibited Mediators | Mechanism | Reference |

| RAW 264.7 | LPS | NO, PGE₂, TNF-α, IL-1β | Downregulation of iNOS and COX-2 expression via inactivation of the TLR4-mediated NF-κB signaling pathway. | [5] |

| HaCaT | TNF-α/IFN-γ | Inflammatory Cytokines | Inhibition of IκBα degradation and subsequent NF-κB nuclear translocation. | [19] |

The transcription factor NF-κB is a master regulator of the inflammatory response.[19][20] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, like Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Euscaphic acid inhibits this process by preventing the degradation of IκBα, thereby blocking NF-κB activation.[5][19]

Key Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities discussed above. Researchers must optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol adapted from references[21].

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Plate cells and treat with the test compound for a desired time period as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol adapted from references[22][23][24][25].

Conclusion

This compound is a derivative of the biologically active natural product, euscaphic acid. While specific data on the derivative remains scarce, the extensive research on its parent compound reveals significant potential in oncology and inflammatory diseases through the modulation of key signaling pathways like PI3K/AKT/mTOR and NF-κB. The introduction of the isopropylidene group is a rational medicinal chemistry strategy to enhance the drug-like properties of euscaphic acid. Future research should focus on the direct synthesis and biological evaluation of this compound to validate its therapeutic potential and determine how this structural modification impacts the pharmacological profile of the parent triterpenoid.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. acebiolab.com [acebiolab.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]

- 8. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 10. worldwidejournals.com [worldwidejournals.com]

- 11. researchgate.net [researchgate.net]

- 12. euscaphic acid(53155-25-2) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of 2,3-O-Isopropylidenyl euscaphic acid. Due to the limited availability of direct experimental data for this specific derivative, this guide also extensively covers the well-documented biological activities of its parent compound, euscaphic acid, to provide a strong contextual framework for researchers. This includes detailed signaling pathways and experimental protocols.

Chemical Structure and Identification

This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562). The introduction of an isopropylidene group protects the cis-diol at the C-2 and C-3 positions of the A-ring of the euscaphic acid backbone. This modification increases the lipophilicity of the molecule, which may influence its biological activity and pharmacokinetic properties.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 220880-90-0[1][2][3][4][5][6][7] |

| Molecular Formula | C₃₃H₅₂O₅[1][3][7] |

| Molecular Weight | 528.77 g/mol [1] |

| Parent Compound | Euscaphic Acid (CAS: 53155-25-2) |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Euscaphic Acid (Experimental) | 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid (Experimental Proxy) | This compound (Predicted) |

| Melting Point | 262-264 °C | 196-198 °C[8] | Likely lower than euscaphic acid, potentially in the 190-210 °C range. |

| Solubility | Soluble in methanol.[9] | Soluble in methanol.[8] | Expected to have increased solubility in less polar organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) due to the lipophilic isopropylidene group. |

| Appearance | White powder | White crystals[8] | Expected to be a white to off-white solid. |

Spectroscopic Data

While specific spectroscopic data for this compound is not published, data from the parent compound and analogous structures can provide a basis for characterization.

Table 3: Spectroscopic Data of Parent and Analogous Compounds

| Spectroscopy | Euscaphic Acid | 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid |

| ¹H NMR | Characteristic signals for a triterpenoid structure are observed. | (600 MHz, CDCl₃): δ 1.42 (s, 3H, isopropylidene-CH₃), 1.40 (s, 3H, isopropylidene-CH₃), and other signals corresponding to the triterpenoid skeleton.[8] |

| ¹³C NMR | Resonances consistent with the pentacyclic triterpenoid core. | (CDCl₃): δ 98.67 (s, C-1' of isopropylidene), 29.38 (q, C-3' of isopropylidene), 19.22 (q, C-2' of isopropylidene), and other triterpenoid signals.[8] |

| IR (KBr, cm⁻¹) | Peaks corresponding to hydroxyl, carboxylic acid, and alkene functional groups. | 3449 (OH), 3400-2400 (br, COOH), 1702 (C=O), 1638 (C=C), 1040 (C-O).[8] |

| Mass Spectrometry | ESI-MS m/z: 487.4 [M-H]⁻.[10] | Negative HR-SIMS-MS m/z: 543.3686 [M-H]⁻.[8] |

Experimental Protocols: Synthesis of this compound

A specific, validated protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, based on general and well-established methods for the protection of 1,2-diols as acetonides, a plausible synthetic route can be proposed. The following is a detailed, generalized protocol.

Objective: To synthesize this compound by protecting the 2,3-diol of euscaphic acid.

Reaction Scheme:

Materials:

-

Euscaphic acid

-

2,2-Dimethoxypropane or Acetone

-

Anhydrous solvent (e.g., acetone, dichloromethane, or N,N-dimethylformamide)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a cation exchange resin)

-

Quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture.

-

Dissolution: Dissolve euscaphic acid in a minimal amount of the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: To the stirred solution, add an excess of the isopropylidenating agent (2,2-dimethoxypropane is often preferred as the byproduct, methanol, is easily removed). Typically, 1.5 to 5 equivalents are used.

-

Catalysis: Add a catalytic amount of the acid catalyst (e.g., 0.05 to 0.1 equivalents of p-TsOH).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary. Reaction times can vary from 1 to 24 hours depending on the substrate and reaction conditions.

-

Quenching: Once the reaction is complete, quench the catalyst by adding a weak base such as triethylamine or by washing with a saturated solution of sodium bicarbonate.

-

Work-up:

-

If the reaction mixture is soluble in a non-polar solvent, dilute it with a solvent like ethyl acetate and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways (of the Parent Compound: Euscaphic Acid)

While no specific biological activities have been reported for this compound, its parent compound, euscaphic acid, exhibits a range of significant pharmacological effects. It is plausible that the derivative may retain some or all of these activities, potentially with altered potency or bioavailability.

Euscaphic acid has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.[11] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Euscaphic acid has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[12] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13]

// Nodes Euscaphic_Acid [label="Euscaphic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Euscaphic_Acid -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; mTOR -> Apoptosis [arrowhead=tee, color="#EA4335"];

// Invisible nodes and edges for layout {rank=same; Euscaphic_Acid;} {rank=same; Proliferation; Apoptosis;} }

Caption: Euscaphic acid's inhibition of the PI3K/AKT/mTOR pathway.Anti-Inflammatory Activity: Modulation of the NF-κB Signaling Pathway

Euscaphic acid exerts anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by interfering with the activation of the NF-κB signaling pathway.[14] Specifically, it can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[14]

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Euscaphic_Acid [label="Euscaphic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4 [color="#34A853"]; TLR4 -> IKK [color="#34A853"]; Euscaphic_Acid -> IKK [arrowhead=tee, color="#EA4335"]; IKK -> IkBa [arrowhead=tee, label="degradation", fontcolor="#5F6368", color="#EA4335"]; IkBa -> NFkB [arrowhead=tee, color="#EA4335"]; NFkB -> Nucleus [label="translocation", fontcolor="#5F6368", color="#34A853"]; Nucleus -> Inflammatory_Genes [style=dashed, color="#34A853"];

// Invisible nodes and edges for layout {rank=same; Euscaphic_Acid;} {rank=same; Nucleus; Inflammatory_Genes;} }

Caption: Euscaphic acid's role in the NF-κB inflammatory pathway.Conclusion and Future Directions

This compound represents a chemically modified version of the biologically active natural product, euscaphic acid. While direct experimental data for this derivative is scarce, its synthesis is feasible through standard organic chemistry techniques. The introduction of the isopropylidene group is expected to increase its lipophilicity, which may enhance its cell permeability and alter its pharmacokinetic profile.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: Development and validation of a specific synthetic protocol for this compound, followed by full spectroscopic characterization.

-

In Vitro Biological Evaluation: Screening of the derivative for anti-cancer and anti-inflammatory activities, and comparison of its potency with the parent euscaphic acid.

-

Mechanism of Action Studies: Investigation into whether the derivative retains the same mechanisms of action as euscaphic acid, particularly its effects on the PI3K/AKT/mTOR and NF-κB signaling pathways.

-

Pharmacokinetic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the derivative to understand how the isopropylidene group affects its bioavailability and in vivo stability.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a novel therapeutic agent. The provided information on its parent compound offers a strong starting point for hypothesis-driven research and drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Diol synthesis by substitution [organic-chemistry.org]

- 3. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. realgenelabs.com [realgenelabs.com]

- 6. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. mdpi.com [mdpi.com]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. manavchem.com [manavchem.com]

- 13. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]

- 14. Acetonide - Wikipedia [en.wikipedia.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of Euscaphic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Euscaphic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) family, and its derivatives have garnered significant interest within the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. Despite its therapeutic potential, the precise biosynthetic pathway leading to euscaphic acid remains an area of active investigation. This technical guide synthesizes the current understanding of its formation, drawing parallels from related triterpenoid biosynthetic pathways, and outlines key experimental protocols for its study.

The Proposed Biosynthetic Pathway of Euscaphic Acid

The biosynthesis of euscaphic acid is believed to follow the well-established route of triterpenoid synthesis, originating from the cyclization of 2,3-oxidosqualene (B107256). The pathway can be conceptually divided into three main stages: backbone synthesis, a series of oxidative modifications, and potential further derivatization.

Stage 1: Formation of the Ursane Skeleton

The initial and committing step in the biosynthesis of ursane-type triterpenoids is the cyclization of 2,3-oxidosqualene to α-amyrin. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase. Recent transcriptomic and metabolomic analyses of Rosa rugosa, a known producer of euscaphic acid, have identified a candidate gene, RrOSC10, which is believed to encode for an α-amyrin synthase[1][2].

Stage 2: Oxidative Modifications by Cytochrome P450s

Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the introduction of hydroxyl groups and the oxidation of a methyl group to a carboxylic acid, which are characteristic features of euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid). While the specific CYP450s for each step in euscaphic acid biosynthesis have not yet been definitively characterized, based on studies of similar triterpenoids, the following sequence is proposed:

-

C-28 Oxidation: The methyl group at the C-28 position of α-amyrin is sequentially oxidized to a carboxylic acid, a reaction often catalyzed by enzymes from the CYP716 family. This three-step oxidation likely proceeds through an alcohol (uvaol) and an aldehyde intermediate to form ursolic acid[3][4].

-

Hydroxylation at C-2 and C-3: The introduction of hydroxyl groups at the C-2 and C-3 positions of the A-ring is a common feature in many triterpenoids. The specific CYP450s responsible for the 2α and 3α-hydroxylation of the ursane skeleton are yet to be identified.

-

Hydroxylation at C-19: The final hydroxylation step to produce euscaphic acid is the introduction of a hydroxyl group at the C-19 position. This 19α-hydroxylation is a key step, and the responsible CYP450 enzyme remains to be discovered.

Stage 3: Derivatization

Euscaphic acid can be further modified, for instance, through glycosylation by UDP-dependent glycosyltransferases (UGTs), to produce a variety of euscaphic acid derivatives. These modifications can significantly alter the solubility and biological activity of the parent molecule.

Below is a DOT language script to visualize the proposed biosynthetic pathway.

Figure 1: Proposed biosynthetic pathway of euscaphic acid and its derivatives.

Quantitative Data on Euscaphic Acid Biosynthesis

Quantitative data on the kinetic properties of the enzymes and the in planta concentrations of the intermediates in the euscaphic acid biosynthetic pathway are currently scarce in published literature. However, data from related triterpenoid pathways can provide valuable context.

| Enzyme/Metabolite | Parameter | Value | Organism/System | Reference |

| α-Amyrin Synthase | ||||

| Malus domestica OSC1 (MdOSC1) | Specific Activity | 0.0293 µmol/min/mg | In vitro | [5] |

| Eriobotrya japonica AS (EjAS) | Specific Activity | 0.0032 µmol/min/mg | In vitro | [5] |

| Euscaphic Acid Content | ||||

| Rosa rugosa roots | Concentration | Not specified, but present | In vivo | [6] |

| Rosa laxa fruits | Average Content | 2.90 ± 0.08 mg/g | In vivo | |

| Potentilla species roots/rhizomes | Concentration Range | 2.72–9.03 mg/g | In vivo |

Key Experimental Protocols

The elucidation of the euscaphic acid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Oxidosqualene Cyclases

This protocol describes the expression of a candidate α-amyrin synthase in Saccharomyces cerevisiae and its subsequent purification.

1. Plasmid Construction:

- Synthesize the codon-optimized open reading frame of the candidate OSC gene (e.g., RrOSC10).

- Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of a galactose-inducible promoter (GAL1).

2. Yeast Transformation:

- Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

- Select for transformants on synthetic complete medium lacking the appropriate auxotrophic marker (e.g., uracil).

3. Protein Expression:

- Grow a starter culture of the transformed yeast in selective medium with 2% glucose overnight.

- Inoculate a larger volume of selective medium with 2% raffinose (B1225341) and grow to an OD600 of 0.6-0.8.

- Induce protein expression by adding galactose to a final concentration of 2% and incubate for 24-48 hours at 30°C.

4. Microsome Preparation:

- Harvest the yeast cells by centrifugation.

- Wash the cells with sterile water and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

- Lyse the cells using glass beads or a French press.

- Centrifuge the lysate at low speed to remove cell debris.

- Pellet the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).

- Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

5. Solubilization and Purification (for purified enzyme):

- Solubilize the microsomal proteins using a mild detergent (e.g., 1% Triton X-100).

- Purify the His-tagged OSC protein using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

- Wash the column extensively to remove non-specifically bound proteins.

- Elute the purified OSC with an elution buffer containing imidazole (B134444).

- Dialyze the purified protein to remove imidazole and detergent.

In Vitro Assay for Triterpenoid Hydroxylase Activity

This protocol outlines a method to test the function of a candidate CYP450 enzyme using microsomes from heterologously expressing yeast.

1. Reaction Setup:

- In a microcentrifuge tube, combine the following components:

- 100 µL of microsomal suspension containing the candidate CYP450 and a cytochrome P450 reductase (CPR).

- 10 µL of the triterpenoid substrate (e.g., ursolic acid) dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 10-50 µM.

- Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4) to a final volume of 190 µL.

- Pre-incubate the mixture at 30°C for 5 minutes.

2. Initiation of Reaction:

- Start the reaction by adding 10 µL of a freshly prepared NADPH solution (final concentration 1 mM).

3. Incubation and Termination:

- Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

- Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

4. Product Extraction:

- Vortex the mixture vigorously for 1 minute.

- Centrifuge to separate the phases.

- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

5. Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the products by LC-MS/MS or GC-MS.

Below is a DOT language script to visualize the experimental workflow for CYP450 functional characterization.

Figure 2: Workflow for the in vitro functional assay of a candidate triterpenoid hydroxylase.

LC-MS/MS Quantification of Euscaphic Acid and Precursors

This protocol provides a general framework for the simultaneous quantification of euscaphic acid and its potential precursors in plant extracts.

1. Sample Preparation:

- Freeze-dry and grind the plant tissue to a fine powder.

- Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.

- Centrifuge the extract and collect the supernatant.

- Filter the supernatant through a 0.22 µm filter before analysis.

2. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 50% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 50% B.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Euscaphic Acid: Precursor ion [M-H]⁻ at m/z 487.4 → Product ion at m/z 439.4 (loss of COOH and H₂O).

- Ursolic Acid: Precursor ion [M-H]⁻ at m/z 455.4 → Product ion at m/z 407.4 (loss of COOH and H₂O).

- α-Amyrin: (Requires derivatization or APCI/APPI for efficient ionization, or can be monitored in positive mode as [M+H]⁺).

- Optimize collision energies and other MS parameters for each analyte using authentic standards.

4. Quantification:

- Prepare a calibration curve using serial dilutions of authentic standards of euscaphic acid and ursolic acid.

- Spike an internal standard (e.g., oleanolic acid) into all samples and standards for accurate quantification.

- Calculate the concentration of each analyte in the plant extract based on the calibration curve.

Future Directions and Conclusion

The complete elucidation of the euscaphic acid biosynthetic pathway presents an exciting frontier in plant biochemistry and natural product synthesis. Future research should focus on the functional characterization of candidate OSC and CYP450 genes from euscaphic acid-producing plants, particularly from the Rosaceae family. The determination of the kinetic parameters of these enzymes will be crucial for understanding the pathway's efficiency and for subsequent metabolic engineering efforts. The development of robust analytical methods for the simultaneous quantification of all pathway intermediates will provide a comprehensive picture of the metabolic flux.

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of euscaphic acid biosynthesis. By leveraging the proposed pathway and the outlined experimental protocols, the scientific community can accelerate the discovery and characterization of the enzymes involved, paving the way for the sustainable production of this valuable therapeutic compound and its derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 4. Oxidosqualene cyclase and CYP716 enzymes contribute to triterpene structural diversity in the medicinal tree banaba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

An In-Depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid (CAS Number: 220880-90-0). Due to a lack of publicly available research data specifically for this derivative, this guide extensively covers the known properties and biological activities of its parent compound, euscaphic acid. The information on this compound is primarily focused on its chemical identity and a proposed synthesis protocol based on established chemical methodologies.

Introduction

This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid, isolated from various plant species including those of the Rosa genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. The addition of an isopropylidene group to the 2 and 3-hydroxyl positions of euscaphic acid is a common strategy in medicinal chemistry to modify the parent molecule's physicochemical properties, such as lipophilicity, which can in turn influence its bioavailability and biological activity. This guide aims to provide a detailed technical resource on this compound, leveraging the extensive knowledge of its parent compound to infer its potential properties and applications.

Physicochemical Properties

While experimental data for this compound is limited, its basic properties can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 220880-90-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₃₃H₅₂O₅ | Chemical Supplier Catalogs |

| Molecular Weight | 528.79 g/mol | Chemical Supplier Catalogs |

| Parent Compound | Euscaphic Acid | - |

| Parent Compound CAS | 53155-25-2 | PubChem |

| Parent Mol. Formula | C₃₀H₄₈O₅ | PubChem |

| Parent Mol. Weight | 488.7 g/mol | PubChem |

Synthesis of this compound: An Experimental Protocol

Currently, there is no published, detailed synthesis protocol specifically for this compound. However, based on standard organic chemistry procedures for the protection of 1,2-diols, a reliable synthetic route can be proposed. The following protocol outlines a potential method for the synthesis of this compound from its parent compound, euscaphic acid.

Reaction: Protection of the 2,3-diol of euscaphic acid using 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

Materials:

-

Euscaphic acid

-

2,2-Dimethoxypropane

-

Anhydrous acetone (B3395972)

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve euscaphic acid in anhydrous acetone and an excess of 2,2-dimethoxypropane.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot will indicate the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthetic workflow for this compound.

Biological Activity of the Parent Compound: Euscaphic Acid

The biological activities of this compound have not been reported. However, its parent compound, euscaphic acid, exhibits a wide range of pharmacological effects. The introduction of the isopropylidene group may modulate these activities.

Anti-inflammatory Activity

Euscaphic acid has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Anticancer Activity

Euscaphic acid exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells, induce apoptosis, and cause cell cycle arrest at the G1/S phase.[1]

Modulation of Signaling Pathways

Euscaphic acid exerts its biological effects by modulating key intracellular signaling pathways.

Euscaphic acid has been shown to suppress the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. By inhibiting this pathway, euscaphic acid can effectively halt cancer cell proliferation and induce apoptosis.

Caption: Euscaphic acid's inhibition of the PI3K/AKT/mTOR pathway.

Euscaphic acid also modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. It has been found to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines.

Caption: Euscaphic acid's modulation of the NF-κB signaling pathway.

Potential Applications and Future Directions

Given the significant biological activities of euscaphic acid, its 2,3-O-isopropylidenyl derivative represents a promising candidate for further investigation. The increased lipophilicity imparted by the isopropylidene group could potentially enhance its cell permeability and bioavailability, possibly leading to improved therapeutic efficacy.

Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a high-yield synthesis protocol for this compound.

-

Comprehensive Characterization: Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.

-

In Vitro and In Vivo Studies: Evaluating the biological activities of the derivative, including its anti-inflammatory, anticancer, and other potential therapeutic effects, and comparing them to the parent compound.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways.

Conclusion

This compound is a derivative of the biologically active natural product, euscaphic acid. While specific data for this derivative is scarce, the extensive research on its parent compound provides a strong foundation for predicting its potential as a therapeutic agent. The proposed synthesis protocol and the detailed overview of euscaphic acid's biological activities and mechanisms of action presented in this guide are intended to facilitate further research and development of this promising compound. The exploration of such derivatives is a crucial step in harnessing the full therapeutic potential of natural products.

References

Potential Pharmacological Activities of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth overview of the potential pharmacological activities of 2,3-O-Isopropylidenyl euscaphic acid, a synthetic derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. While direct pharmacological data for the isopropylidenated derivative is limited, this paper extrapolates its potential therapeutic applications based on the well-documented biological activities of the parent compound, euscaphic acid. This guide summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Euscaphic acid, a pentacyclic triterpenoid isolated from various plant species, has demonstrated a range of promising biological activities. The derivatization of natural products, such as the introduction of an isopropylidene group to create this compound, is a common strategy in medicinal chemistry to enhance bioavailability, stability, or efficacy. This whitepaper will explore the potential pharmacological profile of this derivative based on the activities of its parent compound.

Potential Pharmacological Activities

Based on the known biological effects of euscaphic acid, this compound is predicted to exhibit the following pharmacological activities:

-

Anti-Cancer Activity: Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells (CNE-1 and C666-1) and induce apoptosis and cell cycle arrest. This activity is mediated through the suppression of the PI3K/AKT/mTOR signaling pathway.[1][2]

-

Anti-Inflammatory Activity: Euscaphic acid reduces the production of nitric oxide (NO) and levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] It has also shown therapeutic potential in animal models of atopic dermatitis by reducing skin inflammation and pruritus.[3][4][5]

-

Enzyme Inhibitory Activity:

Quantitative Data Summary

The following tables summarize the key quantitative data reported for euscaphic acid.

| Activity | Cell Line/Enzyme | Metric | Value | Reference |

| Anti-proliferative | CNE-1 & C666-1 Cells | Concentration | 5 and 10 µg/ml | [1][3] |

| Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 35.9 µM | [3] |

| α-Glucosidase Inhibition | α-Glucosidase | IC50 | 24.9 µM | [3] |

Table 1: In Vitro Pharmacological Activities of Euscaphic Acid

| Model | Treatment | Key Findings | Reference |

| Mouse model of atopic dermatitis | Euscaphic acid (10 mg/kg) | Reduced serum IgE and IgG2a levels, decreased mast cell infiltration, and alleviated pruritis. | [3] |

Table 2: In Vivo Pharmacological Activities of Euscaphic Acid

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological activities of triterpenoids like euscaphic acid and its derivatives.

Anti-Cancer Activity Assays

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture: Culture nasopharyngeal carcinoma cells (e.g., CNE-1, C666-1) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.[6][7][8][9][10]

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, AKT, and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Inflammatory Activity Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[1][3][5][11][12]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite (B80452) concentration from a standard curve of sodium nitrite.

Enzyme Inhibition Assays

This colorimetric assay is based on the Ellman method.[13][14][15][16]

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound, acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Reaction: In a 96-well plate, add the AChE enzyme, the test compound at various concentrations, and DTNB.

-

Initiation: Start the reaction by adding the substrate, ATCI.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound. Calculate the IC50 value.

This assay measures the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.[17][18][19][20][21]

-

Reagent Preparation: Prepare solutions of α-glucosidase, the test compound, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound at various concentrations for a specified time at 37°C.

-

Initiation: Add the pNPG substrate to start the reaction and incubate at 37°C.

-

Termination: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory role of euscaphic acid.

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. attogene.com [attogene.com]

- 16. benchchem.com [benchchem.com]

- 17. medic.upm.edu.my [medic.upm.edu.my]

- 18. In vitro α-glucosidase inhibitory assay [protocols.io]

- 19. oamjms.eu [oamjms.eu]

- 20. researchgate.net [researchgate.net]

- 21. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Euscaphic Acid: A Technical Overview of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of the in vitro biological activities of euscaphic acid . Direct experimental data on its derivative, 2,3-O-Isopropylidenyl euscaphic acid , is limited in publicly available scientific literature. The information presented herein is based on studies of the parent compound and is intended to provide a foundational understanding for research and development professionals.

Introduction

Euscaphic acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] In vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and apoptosis-inducing agent.[2][3] This technical guide provides a comprehensive summary of the key preclinical in vitro findings, detailed experimental methodologies, and an exploration of the underlying signaling pathways associated with the activity of euscaphic acid.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of euscaphic acid across various assays and cell lines.

Table 1: Cytotoxicity of Euscaphic Acid

| Cell Line | Assay Type | IC50 Value | Reference |

| Calf DNA polymerase α (pol α) | Enzyme Inhibition | 61 µM | [4] |

| Rat DNA polymerase β (pol β) | Enzyme Inhibition | 108 µM | [4] |

Table 2: Anti-Inflammatory Activity of Euscaphic Acid

| Cell Line | Assay Type | Measured Effect | Finding | Reference |

| H2O2-stimulated C2C12 myoblasts | Antioxidant Activity | SOD and CAT activity | Increased | [5] |

| H2O2-stimulated C2C12 myoblasts | Lipid Peroxidation | MDA levels | Reduced | [5] |

| H2O2-stimulated C2C12 myoblasts | Inflammatory Cytokines | Cytokine levels | Reduced | [5] |

| H2O2-stimulated C2C12 myoblasts | Cell Viability | LDH and CK release | Reduced | [5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., euscaphic acid) and a vehicle control. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[8]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[9] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan derivative.[10]

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[12]

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[10]

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (typically 30 minutes). Measure the absorbance at a wavelength of 490-520 nm.[10]

-

Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Procedure:

-

Cell Treatment: Treat cells with the test compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by euscaphic acid and a general workflow for its in vitro evaluation.

Caption: General experimental workflow for the in vitro assessment of a test compound.

Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of euscaphic acid.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

References

- 1. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

The Isopropylidene Group in Euscaphic Acid: A Technical Deep Dive into its Putative Role in Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties. A key structural feature of euscaphic acid is the vicinal diol at the C-2 and C-3 positions of its A-ring. In experimental setting, this diol is often protected as an isopropylidene derivative, a modification that raises critical questions about its influence on the compound's inherent bioactivity. This technical guide synthesizes the current understanding of euscaphic acid's biological effects, delves into the structure-activity relationships of analogous triterpenoids to infer the role of the A-ring modifications, and provides detailed experimental protocols for assessing its bioactivity. While direct structure-activity relationship (SAR) studies on the isopropylidene group of euscaphic acid are not yet available in the public domain, this guide offers a foundational framework for future investigations into this critical aspect of its medicinal chemistry.

Introduction to Euscaphic Acid and its Bioactivities

Euscaphic acid is a ursane-type pentacyclic triterpenoid that has been isolated from various plant sources. It has demonstrated a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity

Euscaphic acid has shown significant cytotoxic effects against various cancer cell lines, most notably nasopharyngeal carcinoma (NPC) cells. Studies have demonstrated that it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[1] The primary mechanism implicated in its anti-cancer action is the suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, survival, and metabolism.[2]

Anti-Inflammatory Activity

Euscaphic acid exhibits potent anti-inflammatory properties. It has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is attributed to its ability to block the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3]

The Isopropylidene Group: A Structural Modification of Interest

The C-2 and C-3 positions of the A-ring in euscaphic acid feature a vicinal diol. In chemical synthesis and for certain experimental assays, this diol is often protected by reacting it with acetone (B3395972) to form an isopropylidene acetal. This modification, while serving a practical purpose in synthesis, may also modulate the molecule's biological activity. The introduction of the bulky, lipophilic isopropylidene group can alter the compound's polarity, solubility, and its ability to interact with biological targets.

Inferred Role of the A-Ring and the Isopropylidene Group from Structure-Activity Relationship (SAR) Studies of Analogous Triterpenoids

Direct SAR studies on euscaphic acid derivatives focusing on the isopropylidene group are currently lacking. However, extensive research on structurally similar ursane-type triterpenoids, such as ursolic acid and its derivatives, provides valuable insights into how modifications on the A-ring can impact bioactivity.

Generally, for ursane-type triterpenoids, the presence and orientation of hydroxyl groups on the A-ring are crucial for their cytotoxic and anti-inflammatory effects. Modifications at the C-2 and C-3 positions have been shown to significantly influence activity. For instance, the introduction of different substituents can alter the molecule's interaction with target proteins.

Based on these observations, the introduction of an isopropylidene group on euscaphic acid can be hypothesized to:

-

Increase Lipophilicity: This could enhance membrane permeability, potentially leading to increased intracellular concentrations and greater potency.

-

Steric Hindrance: The bulky isopropylidene group might sterically hinder interactions with certain biological targets while favoring interactions with others.

-

Alter Hydrogen Bonding: The protection of the diol group removes its ability to act as a hydrogen bond donor, which could be critical for its interaction with specific enzyme active sites.

Further dedicated synthesis and biological evaluation of euscaphic acid and its isopropylidene derivative are necessary to definitively elucidate the role of this functional group.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of euscaphic acid.

| Cell Line | Assay | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| CNE-1 (Nasopharyngeal Carcinoma) | CCK-8 | 36.86 | ~75.4 | [1] |

| C666-1 (Nasopharyngeal Carcinoma) | CCK-8 | 33.39 | ~68.3 | [1] |

¹ Calculated based on a molecular weight of 488.7 g/mol for euscaphic acid.

| Cell Line | Parameter Measured | Inhibition | Concentration | Reference |

| RAW 264.7 | NO Production | Concentration-dependent reduction | 10-50 µM | [3] |

| RAW 264.7 | PGE2 Production | Concentration-dependent reduction | 10-50 µM | [3] |

| RAW 264.7 | TNF-α Production | Concentration-dependent reduction | 10-50 µM | [3] |

| RAW 264.7 | IL-1β Production | Concentration-dependent reduction | 10-50 µM | [3] |

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of euscaphic acid on nasopharyngeal carcinoma cells (CNE-1 and C666-1).

Materials:

-

Nasopharyngeal carcinoma cell lines (CNE-1, C666-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Euscaphic acid stock solution (e.g., 10 mg/mL in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of euscaphic acid in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of euscaphic acid. Include a vehicle control (medium with the same concentration of DMSO used for the highest euscaphic acid concentration).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition

This protocol outlines the procedure for assessing the effect of euscaphic acid on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

-

Cancer cells treated with euscaphic acid as described above.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence detection kit.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Lysis: After treatment with euscaphic acid, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL kit and an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is for measuring the inhibitory effect of euscaphic acid on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Euscaphic acid stock solution.

-

Lipopolysaccharide (LPS).

-